molecular formula C12H9F2N B3052172 2-(2,4-Difluorophenyl)-4-methylpyridine CAS No. 391250-41-2

2-(2,4-Difluorophenyl)-4-methylpyridine

Cat. No.: B3052172
CAS No.: 391250-41-2
M. Wt: 205.2 g/mol
InChI Key: YVVBDNDVQKIZSQ-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Difluorophenyl)-4-methylpyridine” likely belongs to the class of organic compounds known as fluorobenzenes . Fluorobenzenes are compounds containing a benzene ring where one or more carbon atoms are substituted by fluorine atoms .


Chemical Reactions Analysis

The chemical reactions that “this compound” can undergo would depend on its specific structure and the conditions under which it is reacted . Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, 2,4-Difluorobenzylamine, a related compound, has a melting point of 255-256 °C, a boiling point of 82-84 °C, and a density of 1.204 g/mL at 25 °C .

Scientific Research Applications

Blue Phosphorescent Materials

2-(2,4-Difluorophenyl)-4-methylpyridine has been utilized in the synthesis of blue phosphorescent emitting materials. These materials are based on 2-(fluoro substituted phenyl)-4-methylpyridine as cyclometalated ligands, showing potential for application in optoelectronic devices due to their bright blue-to-green luminescence at room temperature (Xu, Zhou, Wang, & Yu, 2009).

Thiophene-Based 2-Arylpyridines

This chemical is part of a group of compounds that have shown promise in optical and electronic property tuning. These properties are vital in applications like dye-sensitized solar cells and other optoelectronic applications. The ability to modify the optical and electronic characteristics of these compounds broadens their applicability in various fields (Coluccini et al., 2011).

Luminescent Probes in Living Cells

A novel application of this compound is in the development of luminescent probes for the recognition and detection of hypochlorous acid in living cells. Such probes are valuable for bioimaging and monitoring various biological processes (Zhang et al., 2013).

Electrophoretic Separation Optimization

In the field of analytical chemistry, this compound has been used to investigate the relationships between pH and separation in free solution capillary electrophoresis. This research contributes to the optimization of analytical methods in laboratories (Wren, 1991).

Ionic Liquids and Crystalline Salts

This compound is involved in the study of ionic liquids and their crystalline salts. The research explores the chemical and physical properties of these ionic species, which are crucial for their use in various industrial applications (Dreyse et al., 2018).

Corrosion Inhibition

The compound has been examined for its role in corrosion inhibition, specifically on mild steel in acidic environments. This research is essential in the field of materials science and engineering for the development of more effective corrosion inhibitors (Mert et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(2,4-Difluorophenyl)-4-methylpyridine”. For instance, some fluorinated compounds are used in photodynamic therapy, where they are activated by light to produce reactive oxygen species .

Safety and Hazards

The safety and hazards associated with “2-(2,4-Difluorophenyl)-4-methylpyridine” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c1-8-4-5-15-12(6-8)10-3-2-9(13)7-11(10)14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVBDNDVQKIZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609160
Record name 2-(2,4-Difluorophenyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391250-41-2
Record name 2-(2,4-Difluorophenyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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